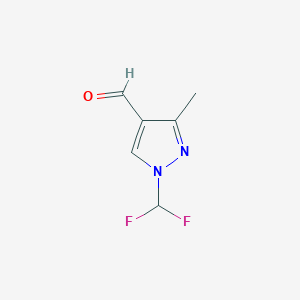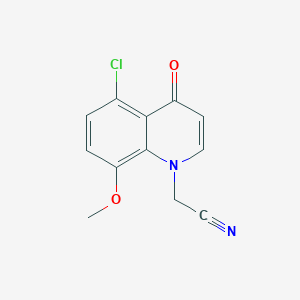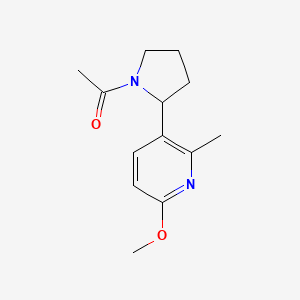
6-Amino-2-chloronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-2-chloronicotinaldehyde is a chemical compound with the molecular formula C6H5ClN2O It is characterized by the presence of an amino group at the sixth position and a chlorine atom at the second position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloronicotinaldehyde typically involves the reaction of 2-chloronicotinaldehyde with ammonia or an amine source. One common method includes the use of hydrogen chloride in 1,4-dioxane, followed by extraction with ethyl acetate and purification through silica gel chromatography . Another method involves the use of bis(1,5-cyclooctadiene)diiridium(I) dichloride and diethylsilane in dichloromethane under nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6-Amino-2-chloronicotinic acid.
Reduction: 6-Amino-2-chloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-2-chloronicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-chloronicotinaldehyde involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 6-Amino-2-bromonicotinaldehyde
- 6-Amino-2-fluoronicotinaldehyde
- 6-Amino-2-iodonicotinaldehyde
Comparison: 6-Amino-2-chloronicotinaldehyde is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its bromine, fluorine, and iodine analogs. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
6-amino-2-chloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c7-6-4(3-10)1-2-5(8)9-6/h1-3H,(H2,8,9) |
InChI Key |
PZHAXSDCKPQQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methyl-4-(piperazin-1-yl)-2,3-dihydrofuro[3,2-c]pyridine dihydrochloride](/img/structure/B11806488.png)

![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)







